molecular formula C16H23BrN6 B12638430 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine

Cat. No.: B12638430
M. Wt: 379.30 g/mol
InChI Key: XTDVHHSYNMNRBX-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a bromine atom at position 5, a substituted pyrazole ring at position 2, a 4-ethylpiperazine moiety at position 4, and a methyl group at position 4. The compound’s synthesis likely involves multi-step functionalization of a pyrimidine core, with bromination and nucleophilic substitution reactions to install the pyrazole and piperazine groups.

Properties

Molecular Formula

C16H23BrN6

Molecular Weight

379.30 g/mol

IUPAC Name

5-bromo-2-(3,5-dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine

InChI

InChI=1S/C16H23BrN6/c1-5-21-6-8-22(9-7-21)15-14(17)13(4)18-16(19-15)23-12(3)10-11(2)20-23/h10H,5-9H2,1-4H3

InChI Key

XTDVHHSYNMNRBX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2Br)C)N3C(=CC(=N3)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share the pyrimidine core fused with a pyrazole ring but lack the bromine and ethylpiperazine substituents. These derivatives are synthesized via cyclization of pyrazole precursors and are studied for isomerization behavior (e.g., conversion to triazolopyrimidines) .

Pyrimidine-Based Agrochemicals

Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, ) shares the brominated pyrimidine motif but features a dione ring system instead of substituted heterocycles. Bromacil acts as a herbicide by inhibiting photosynthesis, highlighting how bromine’s electron-withdrawing properties can enhance bioactivity in pyrimidine derivatives . In contrast, the ethylpiperazine group in the target compound suggests a focus on CNS or kinase targets due to piperazine’s prevalence in neurotransmitter mimetics.

Ethylpiperazine-Containing Pyrimidines

Ethylpiperazine, with its basic nitrogen, could improve solubility and bioavailability compared to sulfamate groups, which are more hydrolytically stable but less metabolically versatile.

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Key Functional Features Potential Applications
Target Compound Pyrimidine 5-Br, 2-(3,5-dimethylpyrazole), 4-(4-ethylpiperazine), 6-Me Halogen bonding, basic amine Kinase inhibition (inferred)
4-Imino-1-p-tolyl-pyrazolo-pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl, 5-amino Fused heterocycles, planar structure Isomerization studies
Bromacil Pyrimidinedione 5-Br, 6-Me, 3-(1-methylpropyl) Dione ring, lipophilic substituent Herbicide
Bupirimate Pyrimidinyl sulfamate 5-Butyl, 2-(ethylamino), 6-Me, 4-dimethylsulfamate Sulfamate group, alkyl chain Fungicide

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